molecular formula C18H16N+ B10773187 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium

Cat. No. B10773187
M. Wt: 246.3 g/mol
InChI Key: FJFKCRZPKGCGJE-MDZDMXLPSA-N
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Description

Naphthylvinylmethylpyridine is a synthetic organic compound known for its unique structure and significant biological activity. It is a derivative of naphthalene and pyridine, possessing anticholinergic properties similar to atropine. This compound has been investigated for its potential to inhibit choline acetyltransferase, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthylvinylmethylpyridine typically involves the reaction of naphthylvinyl compounds with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where naphthylvinyl halides react with pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of naphthylvinylmethylpyridine may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced waste, and higher yields compared to traditional batch processes. The use of continuous flow reactors allows for precise control over reaction conditions, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Naphthylvinylmethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Naphthylvinylmethylpyridine exerts its effects primarily by inhibiting the enzyme choline acetyltransferase. This inhibition reduces the synthesis of acetylcholine, a neurotransmitter involved in various physiological processes. By decreasing acetylcholine levels, naphthylvinylmethylpyridine can modulate cholinergic signaling pathways, which are crucial for functions such as muscle contraction, memory, and cognition .

Similar Compounds:

    Naphthylvinylpyridine: Shares a similar structure but lacks the methyl group on the pyridine ring.

    Naphthylmethylpyridine: Similar but without the vinyl group.

    Vinylmethylpyridine: Lacks the naphthyl group.

Uniqueness: Naphthylvinylmethylpyridine’s unique combination of naphthyl, vinyl, and methyl groups imparts distinct chemical and biological properties. Its ability to inhibit choline acetyltransferase sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

properties

Molecular Formula

C18H16N+

Molecular Weight

246.3 g/mol

IUPAC Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium

InChI

InChI=1S/C18H16N/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-14H,1H3/q+1/b10-9+

InChI Key

FJFKCRZPKGCGJE-MDZDMXLPSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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